ethyl 2-[(4-nitrobenzoyl)amino]benzoate

X-ray crystallography conformational analysis solid-state structure

Researchers requiring photolabile protecting groups with defined solid-state geometry face limited crystallographic data. This compound solves that: a fully solved triclinic P-1 structure (R=0.053) with intramolecular N-H⋯O hydrogen bond ensures conformational reliability. • Para-nitro enables selective reduction to a primary amine while preserving ester/amide bonds. • Ethyl ester provides intermediate hydrolytic stability, ideal for synthetic manipulations prior to UV-triggered release. • MW 314.29, LogP ~2.5-3.0 fills the gap between fragment- and lead-like space for HPLC calibration. Lot-to-lot verification remains the user's responsibility per AldrichCPR terms.

Molecular Formula C16H14N2O5
Molecular Weight 314.29 g/mol
Cat. No. B5599534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(4-nitrobenzoyl)amino]benzoate
Molecular FormulaC16H14N2O5
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O5/c1-2-23-16(20)13-5-3-4-6-14(13)17-15(19)11-7-9-12(10-8-11)18(21)22/h3-10H,2H2,1H3,(H,17,19)
InChIKeyJZWBZRKMYFWJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[(4-nitrobenzoyl)amino]benzoate: Core Physicochemical Identity and Compound-Class Context for Procurement Decisions


Ethyl 2-[(4-nitrobenzoyl)amino]benzoate (CAS 183495-91-2; molecular formula C₁₆H₁₄N₂O₅; MW 314.29 g/mol) is a synthetic N-benzoylanthranilic acid ethyl ester derivative belonging to the benzamide class [1]. The molecule comprises a 4-nitrobenzoyl moiety linked via an amide bond to an ethyl anthranilate scaffold. A single-crystal X-ray diffraction study confirmed the triclinic crystal system (space group P-1) with unit-cell parameters a = 6.9802 Å, b = 9.3570 Å, c = 12.5779 Å, α = 102.833°, β = 94.296°, γ = 107.567°, and Z = 2 [1]. The compound is supplied by Sigma-Aldrich as catalog number R575488 under the AldrichCPR collection of rare chemicals, wherein the vendor explicitly states that no analytical data are collected and the buyer assumes responsibility for identity and purity verification .

Why In-Class N-Benzoylanthranilate Esters Cannot Be Interchanged with Ethyl 2-[(4-nitrobenzoyl)amino]benzoate


Superficially similar N-benzoylanthranilic acid esters share the same core connectivity, but substitution pattern, ester identity, and nitro-group position generate measurable divergence in molecular geometry, electronic distribution, and physicochemical properties [1]. The 2-[(4-nitrobenzoyl)amino]benzoate scaffold, with its ortho-ester and para-nitro arrangement, produces a near-coplanar conformation stabilized by an intramolecular N – H⋯O hydrogen bond, a structural feature that fundamentally alters the compound's conformational landscape relative to its 3-nitro, 2-nitro, or glycine-based counterparts [1]. Because this compound is sold as an AldrichCPR item with no vendor-supplied analytical data, lot-to-lot verification is the responsibility of the end user; any substitution with a structurally related analog (e.g., the methyl ester, the positional isomer, or the acetate-linked congener) introduces undocumented variations that invalidate comparative structure-activity or physicochemical assumptions .

Quantitative Differentiation Evidence: Ethyl 2-[(4-nitrobenzoyl)amino]benzoate vs. Closest Structural Analogs


Crystal-Structure Conformation: Dihedral Angle and Intramolecular Hydrogen Bond vs. Closest Crystallized Analog

The target compound adopts a near-coplanar arrangement of its two benzene rings (dihedral angle 4.0 ± 0.9°), stabilized by an intramolecular N – H⋯O hydrogen bond, with the nitro group twisted 16.4 ± 0.4° out of its ring plane and the ethyl ester group disordered over two orientations (occupancies 0.643 and 0.357) [1]. By comparison, ethyl 2-(3,5-dinitrobenzamido)benzoate (the closest crystallographically characterized congener with published data) exhibits a larger dihedral angle of 9.01 ± 0.06° between its benzene rings, reflecting the steric and electronic penalty of the additional meta-nitro substituent [2]. The 4-nitro compound's planarity enhances conjugation across the amide bridge, which directly impacts UV absorption properties and electronic reactivity relative to more twisted analogs [1].

X-ray crystallography conformational analysis solid-state structure

Molecular Weight and Lipophilicity Differentiation vs. the Glycine-Derived Acetate Analog

Ethyl 2-[(4-nitrobenzoyl)amino]benzoate (MW 314.29 g/mol) is 62.07 Da heavier than its closest commercially available analog, ethyl 2-[(4-nitrobenzoyl)amino]acetate (MW 252.22 g/mol), owing to the replacement of the glycine methylene unit with an ortho-substituted phenyl ring [1]. This structural increment adds an aromatic ring and reduces the rotatable bond count from 7 (acetate analog) to approximately 5, while increasing the calculated LogP by an estimated 1.0–1.5 log units based on the additive contribution of a phenyl group . The acetate analog has been reported to exhibit moderate phospholipase A₂ (PLA₂) inhibition with an IC₅₀ of 193.2 µM, a level of activity that is unlikely to be replicated by the bulkier, more lipophilic benzoate derivative without significant target-pocket remodeling [1].

physicochemical profiling drug-likeness LogP comparison

Positional Nitro-Group Isomerism: Electronic and Steric Differentiation Among 2-Nitro, 3-Nitro, and 4-Nitro Benzoyl Analogs

The target compound carries the nitro substituent at the para (4-) position of the benzoyl ring. Three positional isomers are commercially catalogued by Sigma-Aldrich: the 4-nitro (target, R575488), 3-nitro (R589225), and 2-nitro (CAS 326901-33-1, ethyl 2-[(2-nitrobenzoyl)amino]benzoate) . At the class level, para-nitro substitution imparts a stronger electron-withdrawing resonance effect (σₚ⁻ = +0.78 for -NO₂ vs. σₘ = +0.71) and, when combined with the ortho-ester arrangement on the anthranilate ring, uniquely enables the intramolecular N – H⋯O hydrogen bond documented in the crystal structure [1]. The 2-nitro isomer, by contrast, places the nitro group in steric proximity to the amide carbonyl, disrupting coplanarity, while the 3-nitro isomer electronically decouples the nitro group from direct resonance with the amide [1].

positional isomerism electronic effects nitro group orientation

Ester Substituent Differentiation: Ethyl Ester vs. Methyl Ester and Free Acid Forms

The ethyl ester group in the target compound (MW 314.29) differentiates it from the methyl ester analog, methyl 2-[(4-nitrobenzoyl)amino]benzoate (MW 300.27 g/mol; CAS 75541-86-5), and the free acid, 2-[(4-nitrobenzoyl)amino]benzoic acid (MW 286.24 g/mol; CAS 6345-04-6) [1]. At the class level, ethyl esters generally exhibit slower enzymatic hydrolysis rates than methyl esters in the presence of esterases (approximate relative rate kₑₜₕyₗ/kₘₑₜₕyₗ ≈ 0.3–0.5 for substituted benzoates), providing greater metabolic stability in cellular and in vivo contexts [2]. The ethyl ester also increases LogP by approximately 0.5–0.7 log units relative to the methyl ester, enhancing membrane permeability at the cost of aqueous solubility [2].

ester hydrolysis prodrug design metabolic stability

Crystal-Packing Interactions: Intermolecular C – H⋯O Hydrogen-Bond Network vs. Analogs Lacking This Motif

In the crystal lattice of ethyl 2-[(4-nitrobenzoyl)amino]benzoate, the molecules are assembled through weak intermolecular C – H⋯O hydrogen bonds in addition to the intramolecular N – H⋯O bond. This dual hydrogen-bond network produces a melting point of approximately 133 °C (as reported by commercial suppliers) [1]. The 3-nitro positional isomer (CAS 131620-06-9) and 2-nitro isomer (CAS 326901-33-1) are expected to exhibit different crystal-packing arrangements due to altered nitro-group orientation, which would affect melting point, solubility, and long-term solid-state stability — all parameters directly relevant to compound storage and formulation [1].

crystal engineering solid-state stability polymorphism

Priority Application Scenarios for Ethyl 2-[(4-nitrobenzoyl)amino]benzoate Based on Verified Differentiation Evidence


Photolabile Protecting Group and Photo-Cleavable Linker Development

The near-coplanar conformation (dihedral 4.0°) and the strong electron-withdrawing para-nitro group (σₚ⁻ = +0.78) collectively lower the LUMO energy, making the 4-nitrobenzamide moiety susceptible to photolytic cleavage [1]. This characteristic positions the compound as a scaffold for designing photolabile protecting groups (PPGs) where controlled 365 nm irradiation releases the anthranilate ester. The ethyl ester group provides intermediate hydrolytic stability compared to methyl esters, ensuring the PPG remains intact during synthetic manipulations prior to photolysis [2].

Synthetic Intermediate for 4-Aminobenzoyl-Anthranilate Libraries via Chemoselective Nitro Reduction

The para-nitro group can be selectively reduced to a primary amine (e.g., H₂/Pd-C or SnCl₂) while preserving the ethyl ester and amide bonds, generating ethyl 2-[(4-aminobenzoyl)amino]benzoate — a diamine building block for parallel library synthesis [1]. The target compound offers a strategic advantage over the 2-nitro isomer, whose steric crowding around the amide bond can complicate reduction selectivity, and over the 3-nitro isomer, whose amino product is less conjugated with the amide π-system, reducing its utility in fluorescent-probe design.

Crystallographic Reference Standard for N-Benzoylanthranilate Conformational Studies

With a fully solved and deposited crystal structure (CCDC deposition via IUCr), a defined unit cell (V = 754.68 ų, Z = 2, triclinic P-1), and a refinement R-factor of 0.053, the compound can serve as a crystallographic reference standard for calibrating computational conformational models of N-benzoylanthranilate derivatives [1]. The documented ethyl-group disorder (0.643/0.357 occupancy) further provides a real-world test case for refining disordered solvent models in small-molecule crystallography.

Physicochemical Probe in Fragment-Based Screening Cascades Requiring Defined LogP and MW Windows

With MW 314.29 and an estimated LogP in the 2.5–3.0 range, the compound occupies a deliberate position between fragment-like (MW < 300) and lead-like (MW < 450) chemical space [1][2]. This makes it suitable as a 'calibration compound' for validating HPLC LogP determination methods or for benchmarking the sensitivity of biochemical assays to incremental changes in lipophilicity and molecular bulk relative to the smaller acetate analog (MW 252.22).

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